molecular formula C₁₇H₁₉N₅O₅ B1145611 (2R,3R,4S,5R)-2-(6-((3-ヒドロキシベンジル)アミノ)-9H-プリン-9-イル)-5-(ヒドロキシメチル)テトラヒドロフラン-3,4-ジオール CAS No. 110505-76-5

(2R,3R,4S,5R)-2-(6-((3-ヒドロキシベンジル)アミノ)-9H-プリン-9-イル)-5-(ヒドロキシメチル)テトラヒドロフラン-3,4-ジオール

カタログ番号: B1145611
CAS番号: 110505-76-5
分子量: 373.36
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule featuring a purine base attached to a tetrahydrofuran ring

科学的研究の応用

Chemistry

    Nucleoside Analogues: The compound can be used as a building block for the synthesis of nucleoside analogues, which are crucial in the study of DNA and RNA functions.

Biology

    Enzyme Inhibition: It can act as an inhibitor for enzymes involved in nucleic acid metabolism, providing insights into enzyme mechanisms and potential therapeutic targets.

Medicine

    Antiviral Agents: Due to its structural similarity to natural nucleosides, the compound can be explored as a potential antiviral agent, particularly against viruses that rely on nucleoside analogues for replication.

    Anticancer Agents: The compound’s ability to interfere with nucleic acid synthesis makes it a candidate for anticancer drug development.

Industry

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting viral infections and cancer.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.

    Attachment of the Hydroxybenzyl Group: This step involves the nucleophilic substitution reaction where the hydroxybenzylamine is introduced to the purine base.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions, often involving the use of protecting groups to ensure selective reactions at desired positions.

    Final Assembly: The final step involves the coupling of the purine base with the tetrahydrofuran ring, followed by deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

    Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted purine derivatives.

作用機序

The compound exerts its effects primarily through its interaction with nucleic acid synthesis pathways. By mimicking natural nucleosides, it can be incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or virus-infected cells.

類似化合物との比較

Similar Compounds

    Acyclovir: A well-known antiviral drug that also mimics nucleosides.

    Zidovudine: An antiretroviral medication used to treat HIV.

    Gemcitabine: A nucleoside analogue used in chemotherapy.

Uniqueness

The compound’s unique structure, featuring a hydroxybenzyl group and a tetrahydrofuran ring, distinguishes it from other nucleoside analogues. This structural uniqueness may confer specific advantages in terms of binding affinity and selectivity for certain enzymes or receptors.

Conclusion

The compound (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol holds significant potential in various fields of scientific research and industry. Its unique structure and versatile reactivity make it a valuable candidate for the development of new therapeutic agents and the study of nucleic acid-related processes.

特性

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-2-1-3-10(24)4-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTVBCOBYCGDJR-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。